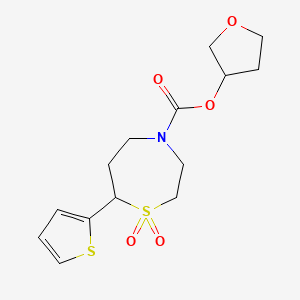
3-nonyl-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-nonyl-1H-benzimidazol-2-one” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The crystal structure of “3-nonyl-1H-benzimidazol-2-one” is built up from two fused six- and five-membered rings linked to C9H19 chains .
Synthesis Analysis
The synthesis of benzimidazole derivatives like “3-nonyl-1H-benzimidazol-2-one” often involves the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .
Molecular Structure Analysis
The fused-ring system of “3-nonyl-1H-benzimidazol-2-one” is essentially planar . The chain is nearly perpendicular to this plane .
Chemical Reactions Analysis
Benzimidazole, the core structure in “3-nonyl-1H-benzimidazol-2-one”, is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Benzimidazole compounds have been synthesized for various biological applications, including their interaction with DNA and cytotoxic effects against cancer cell lines. For instance, a series of new benzimidazole-containing compounds demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. These compounds bind DNA through an intercalative mode, indicating potential applications in cancer therapy (Paul et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have shown potential as corrosion inhibitors for metals. A theoretical study highlighted their activity as corrosion inhibitors for mild steel in acidic environments, underscoring their application in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).
Antimicrobial and Anticancer Agents
N-heterocyclic carbene complexes of palladium, gold, and silver with benzimidazole ligands exhibited significant antimicrobial properties, while palladium complexes showed potent anticancer activity. These findings suggest the use of benzimidazole derivatives in developing metallopharmaceutical agents for treating infections and cancer (Ray et al., 2007).
Green Synthesis and Environmental Applications
The green synthesis of benzimidazoles has been achieved using ionic liquids, presenting a more environmentally friendly approach to producing these compounds. This method supports the development of novel benzimidazole derivatives with potential applications in drug design and environmental remediation (Nikpassand & Pirdelzendeh, 2016).
Advanced Material Design
Benzimidazole derivatives have been utilized in advanced material design, such as the development of fluorescent chemosensors for metal ions. These sensors can detect aluminum ions in living cells, demonstrating applications in environmental monitoring and biomedical diagnostics (Shree et al., 2019).
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which include benzimidazolones, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-nonyl-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)17-16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPICXUBUJKFCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2423636.png)
![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2423637.png)
![3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2423642.png)
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2423643.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)
![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B2423649.png)





